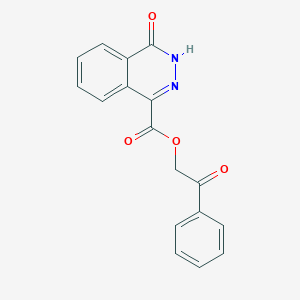
2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate is a chemical compound that belongs to the phthalazine family. It has been synthesized and studied for its potential applications in scientific research.
Applications De Recherche Scientifique
2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. It has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Mécanisme D'action
The exact mechanism of action of 2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant activities may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Its antitumor activity may be due to its ability to induce apoptosis in cancer cells. Its neuroprotective effects may be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to increase the levels of antioxidants such as superoxide dismutase and glutathione peroxidase. Additionally, it has been found to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate in lab experiments is its potential to modulate various biochemical and physiological processes. It can be used to study the mechanisms underlying inflammation, oxidative stress, and cancer. Additionally, it can be used as a fluorescent probe for detecting metal ions in biological systems. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful dosing and safety measures should be taken when using this compound in lab experiments.
Orientations Futures
There are several future directions for the study of 2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to study its mechanism of action in more detail to better understand how it modulates various biochemical and physiological processes. Additionally, further research can be conducted to optimize the synthesis method and improve the yield of the product. Finally, it can be studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Méthodes De Synthèse
The synthesis of 2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate involves the condensation of 2-oxo-2-phenylethylamine with phthalic anhydride in the presence of a catalyst such as acetic anhydride. The reaction is carried out under reflux conditions for several hours until the product is formed. The yield of the product can be improved by using a higher concentration of the reactants and optimizing the reaction conditions.
Propriétés
Formule moléculaire |
C17H12N2O4 |
|---|---|
Poids moléculaire |
308.29 g/mol |
Nom IUPAC |
phenacyl 4-oxo-3H-phthalazine-1-carboxylate |
InChI |
InChI=1S/C17H12N2O4/c20-14(11-6-2-1-3-7-11)10-23-17(22)15-12-8-4-5-9-13(12)16(21)19-18-15/h1-9H,10H2,(H,19,21) |
Clé InChI |
MLOPSCRAGAMJSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-chloro-4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299560.png)
![{[5-(2-{5-[(cyanomethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2-dihydroxyethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile](/img/structure/B299561.png)

![N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide](/img/structure/B299564.png)
![2-[(diphenylacetyl)amino]-N-(2-phenoxyethyl)benzamide](/img/structure/B299568.png)

![1-[(3-Methyl-2-quinoxalinyl)methyl]pyridinium](/img/structure/B299571.png)

![2-[(5,5-diethyl-1-methyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B299578.png)
![4-tert-butyl-N-[3-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B299579.png)
![N-benzyl-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B299580.png)

![Ethyl 5-(benzylcarbamoyl)-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B299582.png)
![3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B299583.png)
